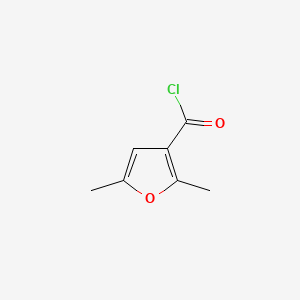

2,5-Dimethylfuran-3-carbonyl chloride

Vue d'ensemble

Description

The compound 2,5-Dimethylfuran-3-carbonyl chloride is not directly studied in the provided papers. However, the related compound 2,5-dimethylfuran is mentioned in the context of atmospheric chemistry. Furan and its alkylated derivatives, such as 2,5-dimethylfuran, are present in the atmosphere due to direct emissions and in situ formation from other volatile organic compounds. These compounds are of interest due to their potential as relatively clean in situ sources of unsaturated 1,4-dicarbonyls, which are otherwise challenging to obtain .

Synthesis Analysis

While the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride is not explicitly described in the provided papers, the synthesis of structurally related compounds is discussed. For instance, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that similar methods could potentially be adapted for the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride is not directly analyzed in the papers. However, the molecular and electronic structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These studies provide insights into the electronic structure and intramolecular interactions that could be relevant when considering the molecular structure of 2,5-Dimethylfuran-3-carbonyl chloride.

Chemical Reactions Analysis

The chemical reactions of 2,5-dimethylfuran with OH radicals were studied, revealing that the reaction products include 3-hexene-2,5-dione and additional compounds with molecular weights of 114 and 128. These products were formed with varying molar yields depending on the presence of NO in the reaction environment . This information is valuable for understanding the reactivity of 2,5-dimethylfuran, which could be extrapolated to the reactivity of 2,5-Dimethylfuran-3-carbonyl chloride under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylfuran-3-carbonyl chloride are not directly reported in the provided papers. However, the kinetic investigations of the substitution reactions of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride in aqueous solution provide some insight into the reactivity of these sterically hindered molecules . This information could be used to infer some aspects of the reactivity and physical properties of 2,5-Dimethylfuran-3-carbonyl chloride, considering the similarities in molecular structure and functional groups.

Applications De Recherche Scientifique

Atmospheric Chemistry and Environmental Impact

Atmospheric Degradation of Alkylfurans with Chlorine Atoms : A study on the oxidation mechanism of heterocyclic aromatic compounds like 2,5-dimethylfuran-3-carbonyl chloride revealed products from reactions with chlorine atoms, highlighting its role in atmospheric chemistry. The study identified primary products and proposed a mechanism explaining the main reaction products observed, emphasizing the significance in atmospheric degradation processes (Villanueva et al., 2009).

Reaction Processes Initiated by Cl Atoms : Research focused on understanding the role of chlorine atoms in marine and coastal chemistry included reactions with 2,5-dimethylfuran. It examined how the structure of compounds like 2,5-dimethylfuran-3-carbonyl chloride affects their reactivity and atmospheric implications (Cabañas et al., 2005).

Chemical Sensing and Detection

- Fluorescent Chemosensor for Fe3+ and Picric Acid : A novel study explored 2,5-dimethylfuran derivatives as fluorescent chemosensors, highlighting their potential in detecting Fe3+ ions and picric acid in nanomolar detection limits. This application showcases the usefulness of 2,5-dimethylfuran-3-carbonyl chloride derivatives in chemical sensing (Shylaja et al., 2020).

Biofuel Research and Development

Biofuel 2,5-Dimethylfuran Development : Significant research has been conducted on 2,5-dimethylfuran (DMF) as a promising biofuel. Studies have examined its preparation methods, applications, and combustion characteristics, highlighting its potential as a renewable fuel source and its environmental benefits (Qian et al., 2015).

Tandem Conversion of Fructose to 2,5-Dimethylfuran : An innovative approach demonstrated the conversion of fructose to DMF using ionic liquids, revealing an efficient and sustainable production method for this potential biofuel additive (Zhu et al., 2019).

Catalytic Hydrogenation of 5-Hydroxymethylfurfural to DMF : This research emphasized the catalytic conversion of 5-hydroxymethylfurfural to DMF, showcasing the role of non-noble bimetallic catalysts in enhancing the hydrogenation process and the high yields achievable under mild conditions (Solanki & Rode, 2019).

Safety And Hazards

“2,5-Dimethylfuran-3-carbonyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Orientations Futures

The production of 2,5-dimethylfuran (DMF) from carbohydrate materials, which could alleviate the energy and environmental problems encountered presently, is a promising future direction . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

Propriétés

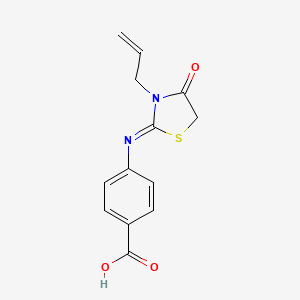

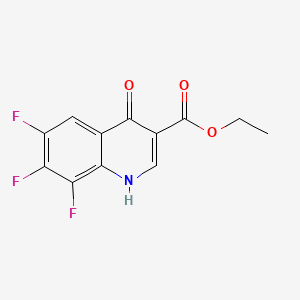

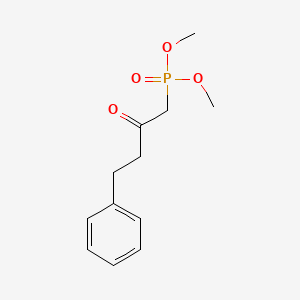

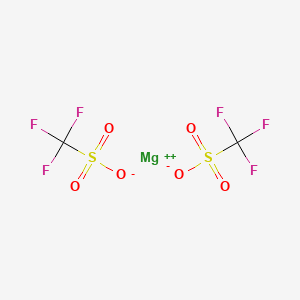

IUPAC Name |

2,5-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWORXZHVOUPMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370513 | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylfuran-3-carbonyl chloride | |

CAS RN |

50990-93-7 | |

| Record name | 2,5-Dimethyl-3-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50990-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.